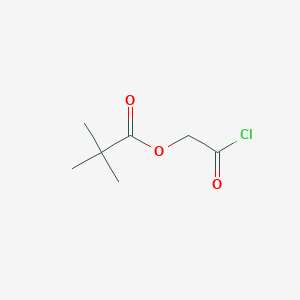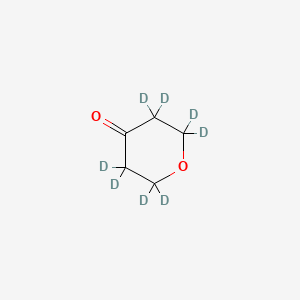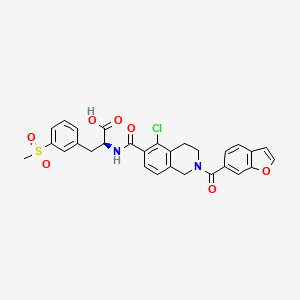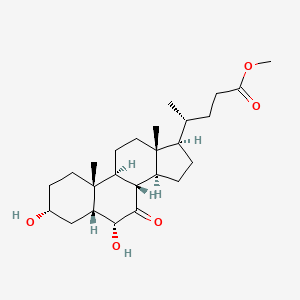
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is a bile acid derivative. Bile acids are steroidal compounds that play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to other bile acids and has unique properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester typically involves the hydroxylation and oxidation of precursor bile acids. One common method involves the oxidation of lithocholic acid using reagents such as sodium hypochlorite at controlled temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using bacterial enzymes. For example, the cytochrome P450 monooxygenase from Streptomyces antibioticus has been used to hydroxylate lithocholic acid to produce derivatives like this compound . This method is advantageous due to its regio- and stereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and zinc borohydride for reduction . The reactions typically require controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex bile acid derivatives.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester involves its interaction with bile acid receptors and transporters in the liver and intestines. It can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing bile acid homeostasis . The compound’s effects are mediated through pathways involving nuclear receptors such as FXR (Farnesoid X Receptor) and TGR5 (G-protein-coupled bile acid receptor).
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups.
Chenodeoxycholic Acid: A primary bile acid with two hydroxyl groups.
Lithocholic Acid: A secondary bile acid with one hydroxyl group.
Uniqueness
Methyl 3,6-dihydroxy-7-oxo-cholan-24-oic Acid Ester is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C25H40O5 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-20(27)30-4)16-6-7-17-21-18(10-12-24(16,17)2)25(3)11-9-15(26)13-19(25)22(28)23(21)29/h14-19,21-22,26,28H,5-13H2,1-4H3/t14-,15-,16-,17+,18+,19+,21+,22-,24-,25-/m1/s1 |
Clave InChI |
RYTXBFUFNOVAOB-WKGRRQNDSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
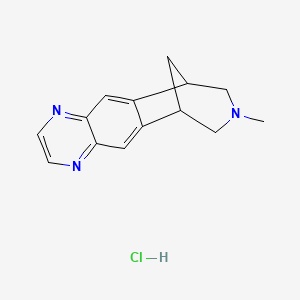
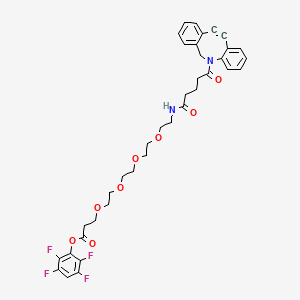
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
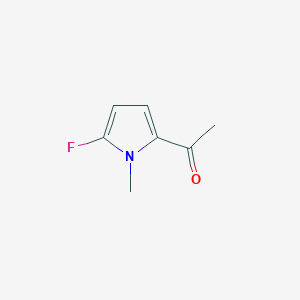

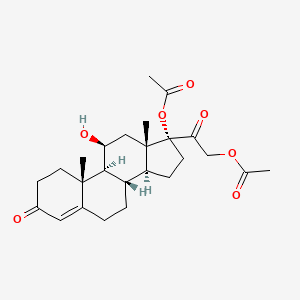
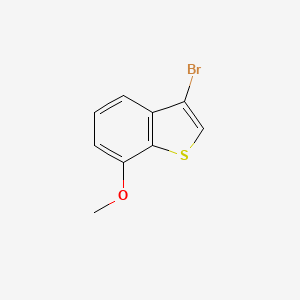

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
